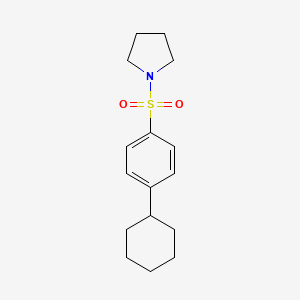![molecular formula C12H14BrN B2974463 7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823332-30-4](/img/structure/B2974463.png)
7'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is a synthetic organic compound characterized by a spirocyclic structure, which includes a cyclobutane ring fused to an isoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a brominated isoquinoline derivative with a cyclobutane precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidation can be achieved using agents like potassium permanganate or chromium trioxide.
Reducing Agents: Reduction may involve reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry
In chemistry, 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for developing new drugs. Studies focus on their efficacy, safety, and mechanism of action in treating various diseases.
Industry
In the industrial sector, 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] can be used in the synthesis of specialty chemicals and materials. Its applications may include the production of polymers, dyes, and other advanced materials.
作用機序
The mechanism of action of 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline]
- 7-bromo-1,2,3,4-tetrahydroisoquinoline
- 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, 7’-bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] stands out due to its specific spirocyclic structure and the position of the bromine atom
特性
IUPAC Name |
7-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c13-10-3-2-9-4-7-14-12(5-1-6-12)11(9)8-10/h2-3,8,14H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDAFQFOHQESHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=C(CCN2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2974383.png)
![5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)





![4-[[(E)-2-cyano-3-(3-ethoxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2974397.png)

![N-(2-CHLOROPHENYL)-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B2974401.png)

